

A Technical Guide to the Potential Research Applications of Methylenediformamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methylenediformamide**

Cat. No.: **B1582979**

[Get Quote](#)

Abstract

Methylenediformamide, also known as N,N'-methylenebis(formamide), is a structurally intriguing molecule that, despite its simplicity, remains largely unexplored in the scientific literature. This technical guide aims to bridge this gap by providing a comprehensive overview of its potential research applications, grounded in established principles of organic chemistry. By examining the reactivity of its constituent functional groups—the formamide moieties and the central aminal linkage—we can logically infer its utility as a versatile reagent in synthesis. This document will serve as a foundational resource for researchers, scientists, and drug development professionals, inspiring new avenues of investigation into this promising, yet underutilized, chemical entity.

Introduction: Unveiling a Latent Synthetic Gem

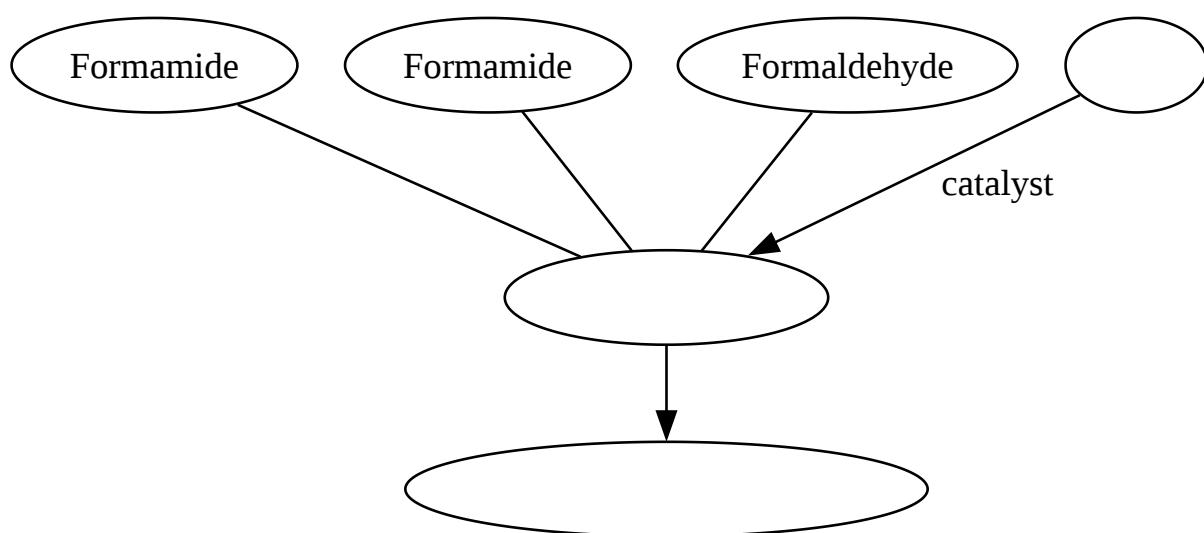
Methylenediformamide (CAS No: 6921-98-8) is a simple organic molecule with the chemical formula $C_3H_6N_2O_2$.^{[1][2]} It consists of a methylene bridge connecting the nitrogen atoms of two formamide groups. While its close relatives, formamide and N,N-dimethylformamide (DMF), are ubiquitous in chemical laboratories as solvents and reagents, **methylenediformamide** has yet to garner significant attention. This guide posits that its unique structure endows it with a distinct reactivity profile, making it a valuable tool for synthetic chemists. We will explore its potential in formylation reactions, as a precursor for heterocyclic synthesis, and in the construction of methylene-bridged structures, providing a roadmap for its future investigation and application.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is paramount to its successful application. The following table summarizes the known properties of **Methylenediformamide**.

Property	Value	Reference
Molecular Formula	C ₃ H ₆ N ₂ O ₂	[1] [2]
Molecular Weight	102.09 g/mol	[1] [2]
CAS Number	6921-98-8	[1] [2]
IUPAC Name	N-(formamidomethyl)formamide	[1]
Synonyms	Methylenebisformamide, Methylenediformamide	[1] [2]

Further experimental determination of properties such as melting point, boiling point, solubility, and spectral data is essential for its practical use.


Proposed Synthesis

While a definitive, optimized synthesis of **Methylenediformamide** is not readily available in the literature, a plausible route can be inferred from the synthesis of the analogous compound, N,N'-methylenebisacrylamide. This reaction involves the condensation of acrylamide with formaldehyde.[\[3\]](#)[\[4\]](#) Similarly, **Methylenediformamide** could likely be synthesized via the acid-catalyzed condensation of formamide with formaldehyde.

Proposed Experimental Protocol: Synthesis of Methylenediformamide

- To a stirred solution of formamide (2 equivalents) in a suitable solvent (e.g., dioxane), add a catalytic amount of a strong acid (e.g., sulfuric acid).
- Slowly add one equivalent of aqueous formaldehyde to the solution at room temperature.

- Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
- Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate).
- Extract the product with an appropriate organic solvent and purify by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Potential as a Dual Formylating Agent

Formamides are important intermediates in a vast array of chemical transformations.^[5] The formylation of amines to produce formamides is a fundamental reaction in organic synthesis, with applications in the production of pharmaceuticals and agrochemicals.^[6]

Methylenediformamide, possessing two formyl groups, presents the intriguing possibility of acting as a dual formylating agent.

Mechanism of Formylation

The formylation of an amine by **Methylenediformamide** would likely proceed through nucleophilic attack of the amine on one of the carbonyl carbons of the formamide moieties. The reaction could potentially be catalyzed by acid, which would protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.

[Click to download full resolution via product page](#)

Potential Advantages and Research Directions

The use of **Methylenediformamide** as a formylating agent could offer several advantages over traditional reagents like formic acid or DMF.^[7] Its solid nature could simplify handling and measurement, and the stoichiometry of the reaction could potentially be controlled to achieve mono- or di-formylation of polyamines.

Proposed Experimental Protocol: Formylation of a Primary Amine

- Dissolve the primary amine (1 equivalent) and **Methylenediformamide** (0.5 equivalents for mono-formylation) in a suitable aprotic solvent (e.g., acetonitrile).
- Add a catalytic amount of a Lewis or Brønsted acid (e.g., scandium triflate or p-toluenesulfonic acid).
- Heat the reaction mixture under reflux and monitor its progress.
- Upon completion, cool the reaction, quench with a basic aqueous solution, and extract the formylated product.
- Purify the product by column chromatography.

A Novel Building Block for Heterocyclic Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. Reagents that can provide a "C-N" or "N-C-N" fragment are highly valuable for the construction of various heterocyclic rings. The N-C-N aminal linkage in **Methylenediformamide** makes it a promising precursor for the synthesis of a variety of nitrogen-containing heterocycles.

Reaction with 1,3-Dicarbonyl Compounds

The reaction of aminals with 1,3-dicarbonyl compounds is a well-established method for the synthesis of pyrimidines and related heterocycles.^[8] We hypothesize that **Methylenediformamide** could react with 1,3-dicarbonyls in the presence of a base to yield N-formyl-dihydropyrimidines, which could be further elaborated.

[Click to download full resolution via product page](#)

Proposed Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative

- To a solution of a 1,3-dicarbonyl compound (e.g., acetylacetone, 1 equivalent) in ethanol, add a catalytic amount of a base (e.g., piperidine).
- Add **Methylenediformamide** (1 equivalent) to the reaction mixture.
- Heat the mixture to reflux and monitor the formation of the dihydropyrimidine product.
- Cool the reaction and remove the solvent under reduced pressure.
- Purify the product by recrystallization or column chromatography.

Potential in Drug Design and Discovery

The introduction of specific functional groups can significantly impact the pharmacological properties of a drug molecule. The unique structural features of **Methylenediformamide** suggest its potential utility in drug design and discovery.

As a Methylene-Bridged Linker

The methylene bridge in **Methylenediformamide** could be used to link two pharmacophores, potentially leading to bivalent ligands with enhanced affinity and selectivity. This strategy is increasingly being employed in drug discovery to target dimeric proteins or to bridge two distinct binding sites on a single target.

As a Bioisostere

The formamide group is a known bioisostere for other functional groups, such as carboxylic acids or amides. The diformamide structure of **Methylenediformamide** could be explored as a novel scaffold or fragment in fragment-based drug discovery, potentially leading to new classes of bioactive compounds.

The application of computational methods in drug discovery can help in predicting the binding modes and affinities of **Methylenediformamide**-derived fragments, thus guiding synthetic efforts.[9]

Stability and Decomposition

Understanding the thermal stability of a reagent is crucial for its safe handling and for defining appropriate reaction conditions. While experimental data on the thermal decomposition of **Methylenediformamide** is lacking, insights can be gained from studies on related compounds. N-methylformamide has been shown to decompose at elevated temperatures to yield methylamine and other by-products.[10] It is plausible that **Methylenediformamide** could undergo thermal decomposition to release formamide and potentially reactive intermediates.

Further research using techniques such as thermogravimetric analysis (TGA) coupled with mass spectrometry is necessary to fully characterize the thermal behavior of **Methylenediformamide**.[11][12]

Conclusion and Future Outlook

Methylenediformamide represents a largely untapped resource for chemical innovation. Based on fundamental principles of reactivity, this guide has outlined several promising avenues for its application in organic synthesis and drug discovery. Its potential as a dual formylating agent, a precursor for heterocyclic synthesis, and a unique molecular scaffold warrants further investigation. It is our hope that this technical guide will catalyze new research efforts, ultimately unlocking the full synthetic potential of this intriguing molecule. The scientific community is encouraged to explore the synthesis, properties, and reactivity of **Methylenediformamide**, and to share their findings to collectively advance our understanding and application of this promising chemical.

References

- amines as nucleophiles - Chemguide

- Amines as Nucleophiles - YouTube
- 21.3: Amines React as Bases and as Nucleophiles - Chemistry LibreTexts
- Amines as Nucleophiles - Chemistry LibreTexts
- Nucleophilicity Trends of Amines - Master Organic Chemistry
- Formamide, N,N'-methylenebis- | C3H6N2O2 | CID 81339 - PubChem
- Formyl
- N-Formylsaccharin: A Sweet(able)
- Chemical Properties of Formamide, N-methyl- (CAS 123-39-7) - Cheméo
- N,N'-Methylenebis(formamide) - NIST Chemistry WebBook
- N,N'-Methylenebisacrylamide - Wikipedia
- N,N'-METHYLENEBISACRYLAMIDE -
- Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes
- Formyl
- N,N-METHYLENEBISMORPHOLINE -
- The Chemistry of N,N'-Methylenebisacrylamide: Synthesis and Applic
- A Deep Dive into N, N'-Methylenebisacrylamide: Synthesis, Composition, Applic
- N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions.
- N-Methyl Formamide - ChemBK
- A novel catalyst system for the synthesis of N,N'-Methylenebisacrylamide
- Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis - ResearchG
- Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide - MDPI
- Theoretical Study of Formamide Decomposition Pathways | Request PDF - ResearchG
- Dimethylformamide Dimethyl Acetal As A Building Block in Heterocyclic Synthesis | PDF | Methyl Group | Amine - Scribd
- N,N'-METHYLENE-BIS-ACRYLAMIDE -
- Thermal Stability and Decomposition Pathways in Vol
- [Dimethylformamide Dimethyl Acetal in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridine Derivatives as Precursors to Bicycles and Polycycles[13][14] CN H 2 NX CN H 2 NXOR 2 O NMe 2 (1) (2) OC 2 H 5 C 2 H 5 OC 2 H 5 CH 2 CO 2 C 2 H 5 OC 2 H 5-(CH 2) 3-Me 2 NCH(OMe)]
- CN1123273A - Method for preparation of N-methyl formamide - Google P
- Sciencemadness Discussion Board - synthesis of formamide - Powered by XMB 1.9.11
- Thermal Decomposition Mechanisms of Vol
- Synthesis of Six-Membered N-Heterocyclic Carbene Precursors Based on Camphor - PMC
- Research on thermal decomposition kinetics of N,N'-ethylenebis (stearamide)
- (PDF) Dimethylformamide Dimethyl Acetal (DMFDA)

- Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design
- Computational Methods for Drug Discovery and Design - PubMed
- Drug Design & Medicinal Chemistry | Focus Area Archive - Discovery & Development

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Formamide, N,N'-methylenebis- | C3H6N2O2 | CID 81339 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. N,N'-Methylenebis(formamide) [webbook.nist.gov]
- 3. nbinno.com [nbino.com]
- 4. A novel catalyst system for the synthesis of N,N'-Methylenebisacrylamide from acrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formylation - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. Computational Methods for Drug Discovery and Design - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Potential Research Applications of Methylenediformamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582979#potential-research-applications-of-methylenediformamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com